Plasma Pharmacokinetics vs. Parent Tenofovir: Quantifying the Short-Lived Nature of the Monoester Intermediate
In a single-dose crossover study of 24 HIV-uninfected adults, Tenofovir Monoester (TFV-ME) demonstrated a markedly distinct pharmacokinetic profile from the parent drug Tenofovir (TFV). TFV-ME peaked rapidly with a median Tmax of 0.5 h and a geometric mean half-life (t½) of only 26 minutes, followed by a rapid monophasic decline, whereas TFV exhibited a later Tmax and much longer systemic persistence [1]. Critically, TFV-ME Cmax and AUC0–4 were only 59.2% and 20.6% of the corresponding plasma TFV concentrations, respectively, quantifying its transient nature as an intermediate [1].
| Evidence Dimension | Peak Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 131.6 ng/mL (69.8% CV) |
| Comparator Or Baseline | 222.2 ng/mL (37.1% CV) for Tenofovir (TFV) |
| Quantified Difference | 59.2% of TFV Cmax |
| Conditions | Single-dose oral TDF in 24 healthy adults; LC/MS-MS quantification |
Why This Matters
This data confirms that TFV-ME is not a stable drug in vivo but a transient marker, making it essential for studies specifically investigating the intermediate step of prodrug hydrolysis and intestinal degradation of TDF, where parent TFV data is insufficient.
- [1] Brooks, K. M., Ibrahim, M. E., Castillo-Mancilla, J. R., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2352–2359. View Source
